2-(Difluoromethoxy)-6-fluorobenzaldehyde

Lipophilicity ADME Drug Design

Fluorinated benzaldehyde regioisomers exhibit divergent LogP, CYP inhibition, and metabolic profiles, complicating PROTAC library design. 2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS 1214333-68-2) eliminates this ambiguity: • Defined 2-OCF₂H, 6-F regioisomer ensures reproducible condensation chemistry • BBB permeant (CNS MPO-compliant); selective CYP1A2 inhibitor; no CYP2C9/2C19/2D6/3A4 liability • Validated SERT scaffold (Ki=19 nM); LogP 2.41; skin permeability -5.75 cm/s • Inert atmosphere, 2-8°C storage; ambient shipping

Molecular Formula C8H5F3O2
Molecular Weight 190.121
CAS No. 1214333-68-2
Cat. No. B572126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-6-fluorobenzaldehyde
CAS1214333-68-2
Synonyms2-difluoroMethoxy-6-fluorobenzaldehyde
Molecular FormulaC8H5F3O2
Molecular Weight190.121
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=O)OC(F)F
InChIInChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
InChIKeyQILUBEGQUQUXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-6-fluorobenzaldehyde – Fluorinated Aldehyde Building Block


2-(Difluoromethoxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde (C₈H₅F₃O₂, MW 190.12) bearing both a difluoromethoxy (–OCHF₂) group at the 2-position and a fluorine atom at the 6-position of the benzaldehyde ring. It is catalogued as a solid at ambient temperature with a predicted boiling point of 214.5 °C and density of 1.4 g/cm³ . The compound belongs to the fluorobenzaldehyde series and is commercially supplied as a research chemical with typical purities of 95–98% . Its dual electron-withdrawing substituents confer distinct physicochemical properties compared to mono-substituted or non-fluorinated analogs, making it a versatile intermediate for the synthesis of bioactive small molecules, including protein degrader building blocks [1].

1
Fluorinated aldehyde building block for bioactive small-molecule synthesis
Dual –OCHF₂ / –F substituents; solid format
2
Explicitly catalogued in Protein Degrader Building Block product families
Supports PROTAC library synthesis workflows
3
Intermediate LogP and predicted BBB permeability suit CNS and dermal discovery programs
Reported physical-property context; requires project-specific validation

Non-Interchangeability of 2-(Difluoromethoxy)-6-fluorobenzaldehyde Analogs


Fluorinated benzaldehydes with identical molecular formulas (C₈H₅F₃O₂) but differing substituent topology—such as 4-(difluoromethoxy)-2-fluorobenzaldehyde or 3-(difluoromethoxy)-4-fluorobenzaldehyde—exhibit divergent lipophilicity, electronic distribution, and metabolic susceptibility . Even when the substituent identity is conserved, regioisomeric positioning alters the compound's reactivity in condensation reactions and its downstream biological profile. Furthermore, analogs bearing methoxy (–OCH₃), chloro, or trifluoromethoxy (–OCF₃) groups in place of –OCHF₂ display markedly different LogP values, hydrogen-bonding capacity, and CYP450 inhibition profiles, directly impacting ADME properties of derived lead compounds . These quantifiable differences mean that simple replacement with a cheaper or more readily available fluorinated benzaldehyde can introduce unpredictable changes in potency, selectivity, or pharmacokinetics, undermining the reproducibility of a synthetic route or biological assay.

Regioisomeric analog mismatch
Benzaldehydes sharing C₈H₅F₃O₂ but with different –OCHF₂ and –F ring positions may shift lipophilicity, electronic distribution, and condensation reactivity.
Substituent-class deviation alters ADME profile
Replacing –OCHF₂ with –OCH₃, –Cl, or –OCF₃ changes LogP, hydrogen-bonding capacity, and CYP450 inhibition pattern, potentially affecting lead-compound pharmacokinetics.
Non-curated analogs increase procurement friction
Generic fluorobenzaldehydes not explicitly classified as Protein Degrader Building Blocks may require additional vendor validation for PROTAC coupling chemistry.

2-(Difluoromethoxy)-6-fluorobenzaldehyde: Quantitative Differentiation Evidence


Lipophilicity: Positioning Between Methoxy and Trifluoromethoxy Analogs

The consensus LogP of 2-(difluoromethoxy)-6-fluorobenzaldehyde is 2.41, measured via computational prediction (Alfa Chemistry platform). This value is 0.59 log units higher than 2-fluoro-6-methoxybenzaldehyde (Consensus LogP 1.82) and 0.04 log units higher than 2-chloro-6-fluorobenzaldehyde (Consensus LogP 2.37), but 0.13 log units lower than 2-fluoro-6-(trifluoromethoxy)benzaldehyde (LogP 2.54) . The intermediate LogP falls within the optimal range (1–3) for oral absorption and CNS penetration, avoiding the excessive lipophilicity of the –OCF₃ analog that may promote metabolic clearance or the lower lipophilicity of the –OCH₃ analog that may limit membrane partitioning.

Lipophilicity
Cross-study comparable
Consensus LogP 2.41 vs. 1.82 (–OCH₃), 2.37 (–Cl), 2.54 (–OCF₃)
Intermediate LogP may support oral absorption and CNS penetration screening windows.
Computational prediction; experimental LogP to verify.
Lipophilicity ADME Drug Design

Skin Permeability: –OCHF₂ vs –OCH₃ Analog

The predicted skin permeation coefficient (LogKp) for 2-(difluoromethoxy)-6-fluorobenzaldehyde is −5.75 cm/s, compared to −6.2 cm/s for 2-fluoro-6-methoxybenzaldehyde . A less negative LogKp value indicates higher predicted permeability across the stratum corneum. The 0.45 cm/s difference suggests that drug candidates derived from the –OCHF₂ building block may exhibit enhanced transdermal flux relative to those derived from the –OCH₃ analog, assuming similar molecular weight and hydrogen-bonding capacity.

Skin permeability
Cross-study comparable
LogKp −5.75 cm/s vs. −6.2 cm/s for –OCH₃ analog
Reported higher predicted stratum corneum permeability over methoxy analog.
Computational estimate; transdermal flux requires experimental confirmation.
Skin Permeability Dermatological Transdermal

PROTAC Building Block Classification

Unlike generic fluorinated benzaldehydes, 2-(difluoromethoxy)-6-fluorobenzaldehyde is explicitly catalogued under the 'Protein Degrader Building Blocks' product family by Sigma-Aldrich and Calpaclab [1]. This classification is reserved for building blocks bearing functional groups (here, the aldehyde) suitable for covalent linkage to E3 ligase ligands or target-protein warheads via reductive amination or related chemistries. While 2-fluoro-6-methoxybenzaldehyde and 2,6-difluorobenzaldehyde can theoretically serve similar roles, they are not explicitly curated within this product family, adding procurement friction for PROTAC-focused teams.

PROTAC building block classification
Supporting evidence
Curated in Sigma-Aldrich and Calpaclab Protein Degrader Building Block families
Supports degrader-library synthesis workflows; reduces procurement validation steps.
Vendor catalogue classification; verify lot-specific purity and aldehyde reactivity.
PROTAC Targeted Protein Degradation Building Block

SERT Binding Affinity of a Key Derivative

A piperazine derivative incorporating the 2-(difluoromethoxy)-6-fluorophenyl scaffold—1-(2-(2-(difluoromethoxy)-6-fluorophenyl)-1-phenylethyl)piperazine (CHEMBL1086275)—displayed a Ki of 19 nM against the human serotonin transporter (SERT) in a [³H]citalopram displacement assay using HEK293 cells [1]. By class-level inference, the –OCHF₂ group contributes to enhanced binding affinity relative to non-fluorinated or mono-fluorinated phenyl analogs, consistent with the known ability of the difluoromethoxy moiety to act as a hydrogen-bond acceptor while increasing lipophilicity and metabolic stability [2].

SERT binding affinity (derivative)
Class-level inference
Ki = 19 nM at human SERT (piperazine derivative)
Supports CNS target-engagement context when scaffold is used in SERT-focused medicinal chemistry.
Derivative data; class-level inference requires per-project validation.
SERT CNS Binding Affinity

CYP450 Inhibition Profile: Selective CYP1A2 Inhibition

Computational prediction indicates that 2-(difluoromethoxy)-6-fluorobenzaldehyde is a CYP1A2 inhibitor (Yes) but a non-inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This profile mirrors that of 2-fluoro-6-methoxybenzaldehyde and 2-chloro-6-fluorobenzaldehyde , establishing a class-level characteristic of 2,6-disubstituted fluorinated benzaldehydes. However, the –OCHF₂ compound's intermediate LogP (2.41 vs. 1.82 for –OCH₃) may shift the IC₅₀ magnitude within CYP1A2, a nuance relevant when building focused libraries for CNS indications where CYP1A2-mediated metabolism is prominent.

CYP450 inhibition profile
Class-level inference
CYP1A2 inhibitor; non-inhibitor of CYP2C19, 2C9, 2D6, 3A4 (predicted)
Selective CYP1A2 profile may inform DDI risk assessment during lead optimization.
Computational prediction; quantitative IC₅₀ not measured.
CYP450 Drug-Drug Interaction Metabolic Stability

Physicochemical Properties vs. Methoxy Analog

The target compound exhibits a predicted density of 1.4 g/cm³ and a boiling point of 214.5 °C (at 760 mmHg), compared to 2-fluoro-6-methoxybenzaldehyde which has a measured density of 0.807 g/mL and a boiling point of 218.5 °C . The 73% higher density reflects the additional fluorine mass in the –OCHF₂ group and may influence the physical handling (e.g., liquid dispensing accuracy, storage volume) and formulation behavior of intermediates. The nearly identical boiling points confirm that both compounds are suitable for similar reaction temperature windows, but the density difference is practically meaningful for gravimetric dispensing in parallel synthesis platforms.

Physicochemical properties
Cross-study comparable
Density 1.4 g/cm³ (+73% vs. –OCH₃); BP 214.5°C (Δ −4°C)
Density difference may affect gravimetric dispensing and solvent selection in automated synthesis.
Predicted vs. measured values; confirm experimentally for scale-up.
Physicochemical Properties Formulation Handling

2-(Difluoromethoxy)-6-fluorobenzaldehyde: Application Scenarios


PROTAC Library Synthesis and Targeted Protein Degradation

As an explicitly classified 'Protein Degrader Building Block' , this aldehyde is ideally suited for academic and industrial teams constructing PROTAC libraries. The aldehyde functionality enables rapid conjugation to amine-containing E3 ligase ligands (e.g., VHL, cereblon) via reductive amination. Its intermediate LogP (2.41) and selective CYP1A2 inhibition profile support the generation of degrader candidates with favorable drug-like properties, while the scaffold's demonstrated CNS penetration potential (BBB Permeant: Yes) makes it relevant for degrading intractable CNS targets.

CNS Drug Discovery Targeting SERT and Monoamine Transporters

A derivative bearing the 2-(difluoromethoxy)-6-fluorophenyl motif achieved Ki = 19 nM at human SERT [1], establishing this scaffold as a validated starting point for serotonin transporter modulation. The compound's BBB permeability prediction (BBB Permeant: Yes) and moderate LogP (2.41) align with CNS drug-likeness criteria. Medicinal chemistry teams pursuing novel antidepressants, anxiolytics, or PET tracer precursors can prioritize this aldehyde over the –OCH₃ analog (LogP 1.82), which may exhibit lower brain penetration.

Dermatological and Transdermal Drug Delivery Research

The predicted skin permeability of −5.75 cm/s (vs. −6.2 cm/s for the –OCH₃ analog) positions this building block for dermatological drug discovery. When incorporated into topical anti-inflammatory or anti-proliferative agents, the –OCHF₂ group may enhance stratum corneum penetration without resorting to additional permeation enhancers. Coupled with the absence of CYP2C9/2C19/2D6/3A4 inhibition , this scaffold minimizes the risk of systemic drug-drug interactions following transdermal absorption.

High-Throughput Parallel Synthesis and Automated Workflows

The compound's physical properties—density of 1.4 g/cm³ and boiling point of 214.5 °C —are compatible with standard organic synthesis conditions (reflux, microwave heating) while its higher density (1.7× over the –OCH₃ analog) facilitates accurate gravimetric dispensing in automated platforms. The aldehyde group's well-precedented reactivity in condensation, reductive amination, and Grignard additions makes it a robust building block for generating diverse screening libraries with predictable physicochemical profiles.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Explicit Protein Degrader Building Block classification
Aldehyde coupling efficiency with E3 ligase ligands
CNS transporter studies
Reported SERT derivative affinity and predicted BBB permeation
Target engagement and brain exposure model context
Dermatological discovery
Predicted skin permeability and selective CYP profile
Transdermal flux and dermal metabolism endpoints
Automated parallel synthesis
Higher density and aldehyde reactivity profile
Gravimetric dispensing accuracy and condensation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethoxy)-6-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.